Vinylmagnesium bromide

Catalog No.
S1536363
CAS No.
1826-67-1
M.F
C2H3BrMg
M. Wt
131.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinylmagnesium bromide

CAS Number

1826-67-1

Product Name

Vinylmagnesium bromide

IUPAC Name

magnesium;ethene;bromide

Molecular Formula

C2H3BrMg

Molecular Weight

131.25 g/mol

InChI

InChI=1S/C2H3.BrH.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1

InChI Key

RMGJCSHZTFKPNO-UHFFFAOYSA-M

SMILES

C=[CH-].[Mg+2].[Br-]

Canonical SMILES

C=[CH-].[Mg+2].[Br-]

A study published in Advances in Tracer Methodology in 1966 details the utilization of vinylmagnesium bromide in the preparation of isotopically labeled glycerol-1-C14 and glyceric acid-1-C14 []. This demonstrates the potential of vinylmagnesium bromide as a building block for creating specifically labeled molecules used in various research applications.

Vinylmagnesium bromide is an organomagnesium compound with the chemical formula C2H3BrMgC_2H_3BrMg. It is classified as a Grignard reagent, which are widely used in organic synthesis due to their ability to act as nucleophiles. This compound is particularly notable for its reactivity, which allows it to participate in various

VMB is a highly reactive compound and poses several safety hazards:

  • Flammability: The solvent THF is flammable. VMB solutions should be handled with proper fire precautions [].
  • Air and Moisture Sensitivity: Exposure to air and moisture can cause decomposition and liberate flammable hydrogen gas [].
  • Skin and Eye Irritant: Contact with VMB can cause severe skin and eye irritation [].
  • Toxicity: Limited data exists on the specific toxicity of VMB. However, due to its reactivity, it is recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].

Vinylmagnesium bromide is involved in several key reactions:

  • Nucleophilic Addition: It reacts with carbonyl compounds, such as aldehydes and ketones, leading to the formation of alcohols. The regioselectivity of these reactions can vary depending on the structure of the carbonyl compound involved. For instance, when reacting with heteroarylic ketones, it exhibits distinct regioselective behavior .
  • Formation of Indoles: This Grignard reagent can react with nitroarenes to produce indole derivatives. Specifically, three moles of vinylmagnesium bromide can react with one mole of a nitroarene, yielding indoles after aqueous workup. This method has shown good yields, particularly with ortho-substituted nitroarenes .
  • Synthesis of Vinylaminodiols: Vinylmagnesium bromide can also participate in diastereoselective nucleophilic additions to form vinylaminodiol intermediates, which are crucial in various synthetic pathways .

While vinylmagnesium bromide itself does not have direct biological activity, its derivatives and the compounds synthesized from it often exhibit significant biological properties. For example, indole derivatives formed from its reaction with nitroarenes are known for their potent biological activities, including antimicrobial and anticancer properties. The ability to synthesize such biologically active compounds makes vinylmagnesium bromide an essential reagent in medicinal chemistry .

The synthesis of vinylmagnesium bromide typically involves the following steps:

  • Preparation of Magnesium Turnings: Ensure that magnesium turnings are dry and free from oxidation.
  • Reaction with Vinyl Bromide: In a dry solvent (commonly THF or diethyl ether), magnesium turnings are added to a solution of vinyl bromide under an inert atmosphere (nitrogen or argon).
  • Stirring and Monitoring: The mixture is stirred at room temperature or slightly elevated temperatures until complete formation of the Grignard reagent is confirmed.
  • Storage: The resulting vinylmagnesium bromide solution should be used immediately or stored under inert conditions to prevent decomposition .

Vinylmagnesium bromide has several applications in organic synthesis:

  • Synthesis of Alcohols: It is widely used for converting carbonyl compounds into alcohols.
  • Indole Synthesis: As previously mentioned, it is instrumental in synthesizing indoles from nitroarenes.
  • Polymer Chemistry: It can be utilized in polymerization processes where vinyl groups are required.
  • Pharmaceutical Chemistry: The compound serves as a precursor for various biologically active molecules .

Studies have shown that vinylmagnesium bromide interacts differently based on the nature of the electrophile it reacts with. For instance, its addition to carbonyl compounds can lead to different regioisomers depending on substituents on the carbonyl carbon. Furthermore, when interacting with heteroarylic ketones, the electronic effects significantly influence the outcome of the reaction .

Vinylmagnesium bromide shares similarities with other Grignard reagents but has unique properties due to its vinyl group. Here are some similar compounds:

CompoundFormulaUnique Properties
Ethylmagnesium bromideC2H5BrMgC_2H_5BrMgCommonly used for alkylation reactions; less reactive than vinyl derivatives.
Phenylmagnesium bromideC6H5BrMgC_6H_5BrMgUsed extensively in aromatic substitutions; stable compared to vinyl derivatives.
Allylmagnesium bromideC3H5BrMgC_3H_5BrMgReacts similarly but forms allylic products; useful for allylation reactions.

Vinylmagnesium bromide's reactivity profile allows for specific applications that differentiate it from these similar compounds, particularly in synthesizing complex organic molecules like indoles and alcohols from carbonyl precursors .

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (40%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (60%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1826-67-1

General Manufacturing Information

Magnesium, bromoethenyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types